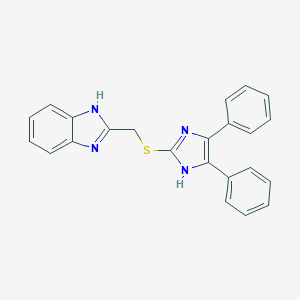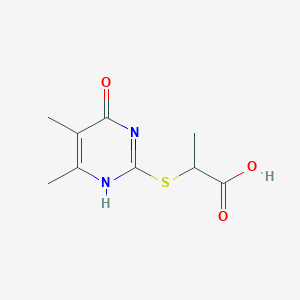![molecular formula C20H16N2O3S2 B498908 2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B498908.png)
2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidinone core with a sulfonylmethyl and phenyl substituent. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidinone core.
Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation or acylation reaction, using a phenyl halide or phenyl ketone as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share a similar sulfonylmethyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Thieno[2,3-d]pyrimidinone derivatives: These compounds share the core structure and have been explored for various biological activities.
Uniqueness
2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for drug development and research.
属性
分子式 |
C20H16N2O3S2 |
|---|---|
分子量 |
396.5g/mol |
IUPAC 名称 |
2-[(4-methylphenyl)sulfonylmethyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H16N2O3S2/c1-13-7-9-15(10-8-13)27(24,25)12-17-21-19(23)18-16(11-26-20(18)22-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22,23) |
InChI 键 |
XKQBJIDHLJYCOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B498826.png)
![2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B498827.png)


![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid](/img/structure/B498832.png)
![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B498834.png)
![{1-[2-(4-Ethoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B498837.png)
![N-cyclohexyl-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B498838.png)
![9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purin-6-ylamine](/img/structure/B498840.png)
![2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethyl phenyl ether](/img/structure/B498841.png)
![5,6-dimethyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B498843.png)
![N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B498845.png)
![9-methyl-3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498847.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B498848.png)
